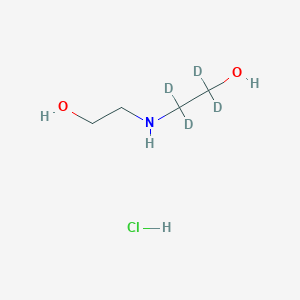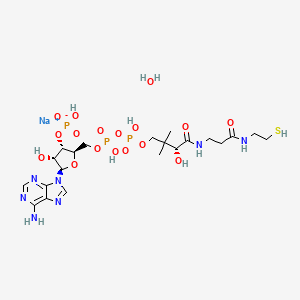
Bis(2-hydroxyethyl)-1,1,2,2-D4-amine
Übersicht
Beschreibung
Bis(2-hydroxyethyl) terephthalate is an organic compound and the ester of ethylene glycol and terephthalic acid . It belongs to the class of monomers known as diols or glycols and is widely used to synthesize unsaturated polyester resins, polyethylene terephthalate (PET), and new biocompatible polymer systems .
Synthesis Analysis
The depolymerization process of PET by glycolysis into Bis(2-hydroxyethyl) terephthalate (BHET) monomer has been optimized in terms of reaction temperature and time, by carrying out the process under pressure to be faster for reducing the energy required .
Molecular Structure Analysis
The crystal structure of the nitrate salt of N, N ′-bis (2-hydroxyethyl)-ethane-1,2-diamine (BHEEN), and its complex with Zn (II) and Cd (II) are reported .
Chemical Reactions Analysis
Chemical recycling of PET was carried out by aminolysis using ethanolamine and converted into bis (2-hydroxyethyl) terephthalamide (BHETA) . Also, the transesterification of bis 2-hydroxyethyl terephthalate (BHET) into bis 4-hydroxybutyl terephthalate (BHBT) using 1, 4-butanediol (BDO) as a solvent in a typical batch reactor at various temperatures has been studied .
Physical And Chemical Properties Analysis
The physical and chemical properties of Bis(2-hydroxyethyl) terephthalate include a molecular weight of 254.24, and it appears as a solid form .
Wissenschaftliche Forschungsanwendungen
Applications in Chemical Synthesis
Bis(2-hydroxyethyl)-1,1,2,2-D4-amine has been utilized in the synthesis of deuterium-labeled analogs of cyclophosphamide and its metabolites. These analogs are potential standards for quantitative analysis in human body fluids, leveraging stable isotope dilution-mass spectrometry. This application is crucial for accurate drug and metabolite quantification in pharmacokinetic studies (Griggs & Jarman, 1975).
Role in Catalysis
The compound finds relevance in catalysis, as evidenced by its involvement in boronic acid-catalyzed dehydrative condensation between carboxylic acids and amines. This process is pivotal in the synthesis of α-dipeptides, showcasing the compound's utility in peptide chemistry and drug development (Wang, Lu & Ishihara, 2018).
Material Science Applications
Bis(2-hydroxyethyl)-1,1,2,2-D4-amine is instrumental in the development of advanced materials. It is involved in the synthesis of polyimides with remarkable solubility and thermal stability, making it significant in the production of high-performance polymers for industrial applications. The introduction of fluorinated and other functional groups into these polymers highlights the compound's versatility in modifying material properties (Hsiao, Yang & Chen, 2000).
Implications in Supramolecular Chemistry
The compound contributes to the field of supramolecular chemistry through its involvement in the formation of three-dimensional framework structures. It acts as a structural component in the assembly of complex molecular architectures, offering insights into hydrogen bonding and molecular recognition processes (Glidewell et al., 2000).
Safety And Hazards
Zukünftige Richtungen
The depolymerization process of PET by glycolysis into BHET monomer is optimized in terms of reaction temperature and time, by carrying out the process under pressure to be faster for reducing the energy required . This presents a promising approach to enhancing the properties of biodegradable plastics and promoting sustainable packaging solutions .
Eigenschaften
IUPAC Name |
1,1,2,2-tetradeuterio-2-(2-hydroxyethylamino)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2.ClH/c6-3-1-5-2-4-7;/h5-7H,1-4H2;1H/i1D2,3D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLOFJZWUDZJBX-HAFGEVJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)NCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-hydroxyethyl)-1,1,2,2-D4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(Tert-butoxycarbonyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1434480.png)


![N-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1434484.png)
![Ethyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B1434486.png)
![Dispiro[3.1.3(6).1(4)]decan-2-ylmethanol](/img/structure/B1434487.png)
![5,6,7,8-Tetrahydro-[1,6]naphthyridine-3-carboxylic acid ethyl ester dihydrochloride](/img/structure/B1434489.png)
![methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride](/img/structure/B1434490.png)


![2-(4-oxofuro[3,2-c]pyridin-5(4H)-yl)acetic acid](/img/structure/B1434494.png)
![N-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1434496.png)

